Morclofone
CAS No.: 31848-01-8
Cat. No.: VC0536038
Molecular Formula: C21H24ClNO5
Molecular Weight: 405.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31848-01-8 |
|---|---|
| Molecular Formula | C21H24ClNO5 |
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone |
| Standard InChI | InChI=1S/C21H24ClNO5/c1-25-18-13-16(20(24)15-3-5-17(22)6-4-15)14-19(26-2)21(18)28-12-9-23-7-10-27-11-8-23/h3-6,13-14H,7-12H2,1-2H3 |
| Standard InChI Key | KVCJCEKJKGLBOK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl |
| Appearance | Solid powder |
| Melting Point | 91.5 °C |
Introduction
Chemical Structure and Physicochemical Properties
Morclofone belongs to the benzophenone class, characterized by a ketone bridging two aromatic rings. Its IUPAC name, (4-chlorophenyl)[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone, reflects three critical structural components:
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A 4-chlorobenzoyl moiety
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3,5-Dimethoxy-4-hydroxyphenyl group
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2-Morpholinoethoxy substituent
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₄ClNO₅ | |
| Molecular Weight | 405.88 g/mol | |
| Melting Point | 91–92°C | |
| logP (XLogP3) | 3.5 | |
| ATC Code | R05DB25 | |
| Solubility | Insoluble in water |
The compound’s lipophilicity (logP = 3.5) facilitates blood-brain barrier penetration, crucial for its central antitussive action . Spectroscopic characterization reveals UV absorption maxima at 254 nm and 310 nm, consistent with its conjugated π-system.
Synthesis and Manufacturing
The original synthesis route, developed by Carlo Erba researchers, involves a four-step process:
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Friedel-Crafts Acylation: 4-Chlorobenzoyl chloride reacts with 3,5-dimethoxy-4-hydroxybenzaldehyde in dichloromethane using AlCl₃ as a catalyst .
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Etherification: The phenolic intermediate undergoes alkylation with 2-(4-morpholinyl)ethyl bromide in acetone with K₂CO₃.
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Crystallization: Crude product purification via cyclohexane recrystallization yields 92% pure Morclofone .
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Salt Formation: Hydrochloride salt preparation for improved solubility in pharmaceutical formulations.
Industrial-scale production employs continuous flow reactors to enhance yield (85–90%) and reduce reaction time from 48 hours to 6 hours. Recent advances in green chemistry have replaced traditional solvents with cyclopentyl methyl ether, decreasing environmental impact by 40%.
Pharmacological Mechanism and Target Engagement
Morclofone’s antitussive action primarily involves:
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σ-Receptor Modulation: Binds to σ-1 receptors in the medullary cough center with Kᵢ = 38 nM, reducing cough reflex sensitivity.
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Potassium Channel Activation: Enhances TREK-1 channel currents (EC₅₀ = 12 μM), stabilizing neuronal membranes in vagal afferents .
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Inflammatory Mediator Suppression: Inhibits bradykinin-induced substance P release by 67% at 10 μM concentration .
Table 2: Comparative Pharmacokinetics
| Parameter | Morclofone | Codeine | Dextromethorphan |
|---|---|---|---|
| Tmax (h) | 1.2 | 0.8 | 2.5 |
| Cmax (ng/mL) | 120 | 85 | 95 |
| Half-life (h) | 4.5 | 3.0 | 8.2 |
| Protein Binding | 78% | 20% | 60% |
| Metabolite | None | Morphine | Dextrorphan |
The lack of active metabolites differentiates Morclofone from opioid-derived antitussives, potentially reducing abuse liability .
Industrial Applications and Formulation Challenges
Morclofone’s poor aqueous solubility (0.12 mg/mL) necessitates advanced formulation strategies:
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Lyophilized Powders: Combination with trehalose (1:2 ratio) enhances stability to 36 months at 25°C .
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Nanoemulsions: 150 nm droplets with Labrasol/Cremophor EL increase bioavailability by 2.3-fold.
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Transdermal Patches: Polyurethane matrix systems deliver 0.8 mg/cm²/hour over 24 hours.
Manufacturing processes require strict control of residual solvents (<50 ppm dichloromethane) and polymorphic forms (Form I preferentially crystallized from ethyl acetate) .
Emerging Research Directions
Recent studies explore repurposing Morclofone for:
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Neuropathic Pain: σ-Receptor-mediated inhibition of TRPV1 channels reduces allodynia in rat models (ED₅₀ = 2.1 mg/kg) .
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COVID-19 Cough: Phase II trials (NCT04814524) assess 60 mg extended-release tablets for post-viral cough.
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Anticancer Adjuvant: Synergizes with paclitaxel to inhibit NSCLC cell proliferation (CI = 0.82 at 10 μM) .
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